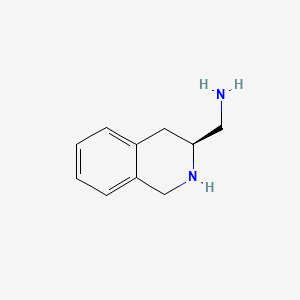
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine, also known as TIQ-diamine, is a compound belonging to the tetrahydroisoquinoline (THIQ) family. This class of compounds has garnered significant attention due to its diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases. This article reviews the biological activity of TIQ-diamine based on recent research findings.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines are a group of alkaloids that exhibit a wide range of pharmacological activities. The biological significance of these compounds arises from their ability to interact with various neurotransmitter receptors and enzymes involved in critical physiological processes.
Key Biological Activities
- Neuroprotective Effects : THIQ derivatives have been shown to protect neurons from oxidative stress and apoptosis. For instance, studies indicate that these compounds can modulate signaling pathways that regulate cell survival and death, making them potential candidates for treating neurodegenerative disorders like Alzheimer's disease (AD) .
- Dopamine Receptor Modulation : Certain THIQ derivatives, including TIQ-diamine, have demonstrated selective activity towards dopamine receptors. Research highlights their potential as antipsychotic agents through selective antagonism of the dopamine D3 receptor (D3R), which is implicated in various psychotic symptoms .
- Anti-inflammatory Properties : The anti-inflammatory capabilities of TIQ derivatives have been linked to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests a role in managing conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of TIQ-diamine and its analogs can be attributed to their structural features. The presence of specific functional groups and stereochemistry plays a crucial role in enhancing receptor binding affinity and selectivity.
| Compound | Receptor Affinity (Ki) | Biological Activity |
|---|---|---|
| TIQ-Diamine | D3R Ki = 685 nmol/L | Antipsychotic-like effects |
| Compound 36b | D3R Ki = 641.5 nmol/L | Antidepressant-like activity |
| Compound ZLG-25 | D3R Ki = 3067 nmol/L | Selective antagonist |
Case Studies
- Dopamine D3 Receptor Antagonism : A study investigated novel tetrahydro-carboline derivatives as selective D3R antagonists. Among these, compound 36b exhibited significant antipsychotic-like properties without inducing catalepsy, suggesting a favorable safety profile for potential therapeutic use .
- Neuroprotective Studies : Research on THIQ derivatives revealed their ability to reduce neuronal damage in AD models by modulating oxidative stress pathways and promoting neuronal survival through the downregulation of pro-apoptotic proteins like Bax .
Propiedades
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYNQIMTRERLH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652133 |
Source


|
| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195832-21-4 |
Source


|
| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














